methyl 7-bromo-2H-chromene-3-carboxylate
CAS No.: 1263285-65-9
Cat. No.: VC0109219
Molecular Formula: C11H9BrO3
Molecular Weight: 269.094
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263285-65-9 |
---|---|
Molecular Formula | C11H9BrO3 |
Molecular Weight | 269.094 |
IUPAC Name | methyl 7-bromo-2H-chromene-3-carboxylate |
Standard InChI | InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 |
Standard InChI Key | WDRUUWPEQBSXRD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 |
Introduction
Structural and Physical Properties
Chemical Identity and Basic Properties
Methyl 7-bromo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family, a class of heterocyclic compounds with significant biological relevance. The compound is specifically characterized by a chromene backbone with a bromine atom at the 7-position and a carboxylate ester at the 3-position. Its molecular structure contains a benzopyran core with strategic modifications that influence its physicochemical properties and potential biological activities.
The fundamental physical and chemical properties of methyl 7-bromo-2H-chromene-3-carboxylate are summarized in Table 1:
Property | Value |
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CAS Registry Number | 1263285-65-9 |
Molecular Formula | C₁₁H₉BrO₃ |
Molecular Weight | 269.094 g/mol |
Appearance | Typically a solid at room temperature |
Classification | Heterocyclic compound, Chromene derivative |
Key Functional Groups | Bromine substituent, Methyl ester |
Structural Characteristics
The compound features a 2H-chromene core structure, which consists of a benzene ring fused to a pyran ring. The "2H" designation indicates that the double bond is positioned between C2 and C3 of the pyran ring. This specific arrangement contributes to the compound's chemical reactivity and potential biological interactions. The bromine substituent at the 7-position enhances the molecule's lipophilicity and can potentially improve its interactions with biological macromolecules, while the carboxylate ester at the 3-position introduces hydrogen-bond accepting capabilities.
Synthesis Methodologies
Modern Synthetic Considerations
Contemporary approaches to chromene synthesis often emphasize greener methodologies, including the use of solid acid catalysts which offer environmental and economic advantages. These catalysts can facilitate reactions under milder conditions while potentially improving yields and reducing waste streams.
Some related chromene compounds have been synthesized using microwave radiation techniques, which can provide advantages in terms of reaction time and efficiency . For instance, certain chromene derivatives with anticancer properties have been synthesized in a single step via microwave radiation, suggesting this approach might be applicable to methyl 7-bromo-2H-chromene-3-carboxylate or its precursors.
Compound Type | Cancer Cell Line | IC₅₀ Range | Key Structural Features |
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Brominated 4H-chromenes | A172 glioma | 7.4 nM - 10 μM | Bromine substitution, varied positions |
6-Bromo-2-oxo-2H-chromene derivatives | MCF-7 | 1.2-5.5 μg/mL | Bromine at 6-position |
4-aryl-4H-chromenes with halogen substitutions | Various | <1 μM - 5 μM | Halogen at 3-position |
Structure-Activity Relationships
Research on chromene derivatives indicates that specific structural elements significantly influence biological activity. For methyl 7-bromo-2H-chromene-3-carboxylate, several structural features may contribute to its biological potential:
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The bromine substituent at the 7-position may enhance lipophilicity and membrane permeability, potentially facilitating interactions with biological targets.
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The carboxylate ester at the 3-position introduces a hydrogen bond acceptor, which may contribute to specific binding interactions with enzymes or receptors.
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The 2H-chromene core provides a rigid scaffold that can orient functional groups in specific spatial arrangements, potentially enhancing target selectivity.
Studies on related compounds have shown that substitution patterns significantly impact anticancer activity. For instance, research has demonstrated that "substitution on the second, third, and fourth positions of the 4-aryl-4H-chromenes produced potent antitumor activity" . Additionally, "halogenations substituted on the third position [were] responsible in a great intensification in antitumor potency" .
Compound Type | Key Substituents | Primary Biological Activities | Potential Advantages of Methyl 7-bromo-2H-chromene-3-carboxylate |
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4H-chromenes | Various aryl groups at C-4 | Anticancer, enzyme inhibition | Potentially enhanced stability and binding specificity due to bromine at C-7 |
2H-chromenes with ester groups | Carboxylate esters at various positions | Enzyme inhibition, anti-inflammatory | Similar ester functionality with potential for improved pharmacokinetics |
Brominated chromene derivatives | Bromine at various positions | Enhanced cytotoxicity against cancer cells | Strategic positioning of bromine may optimize biological activity |
Studies on chromene derivatives have revealed that specific substitution patterns can dramatically affect biological activities. For example, research has shown that "lipophilic electron-withdrawing such as -Br or an electron-donating likely -OCH₃ in the naphthalene motif is highly suitable than the unsubstituted naphthalene to the inhibition of c-Src kinase" . This suggests that the bromine in methyl 7-bromo-2H-chromene-3-carboxylate may contribute significantly to its potential enzyme inhibitory properties.
Future Research Directions and Opportunities
Gaps in Current Knowledge
Despite the potential significance of methyl 7-bromo-2H-chromene-3-carboxylate, several gaps in knowledge remain that warrant further investigation:
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Detailed biological evaluation of its specific anticancer activity and mechanism of action.
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Comprehensive assessment of its potential as an enzyme inhibitor, including identification of specific target enzymes.
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Optimization of synthetic routes to improve yield and purity.
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Structure-activity relationship studies to determine how modifications to the core structure affect biological activity.
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